6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
Overview
Description
6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine and its derivatives has been confirmed by various spectroscopic techniques . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .Scientific Research Applications
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Anticancer Agents
- Field: Medicinal Chemistry
- Application: 1,2,4-triazole derivatives, including “6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine”, have been synthesized and evaluated as potential anticancer agents .
- Method: The compounds were synthesized and their structures confirmed by spectroscopic techniques. Their cytotoxic activities were evaluated against three human cancer cell lines (MCF-7, Hela, and A549) using the MTT assay .
- Results: Some compounds showed promising cytotoxic activity lower than 12 μM against the Hela cell line .
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Therapeutic Applications
- Field: Pharmacology
- Application: Triazoles and their derivatives, including “6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine”, have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
- Method: The compounds are synthesized and their therapeutic applications are evaluated through various biological assays .
- Results: The compounds have shown a broad range of therapeutic applications across scientific disciplines .
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Redox Active Linker
- Field: Coordination Chemistry
- Application: “6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine” has been used as a redox active linker in Mn (ii)/Cu (ii) based coordination frameworks .
- Method: The compound is incorporated into the coordination frameworks through chemical synthesis .
- Results: Successful incorporation of the compound into the coordination frameworks has been achieved .
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Antifungal Activity
- Field: Medicinal Chemistry
- Application: 1,2,3-triazole-4-carboxylic acid derivatives, including “6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine”, have been used for the synthesis of compounds that exhibited antifungal activity .
- Method: The compounds are synthesized and their antifungal activities are evaluated through various biological assays .
- Results: The compounds have shown significant antifungal activity .
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Material Science Applications
- Field: Material Science
- Application: Due to their electron-deficient nature, 1,2,4-triazoles, including “6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine”, exhibit excellent electron-transport and hole-blocking properties, making them promising organic materials in material science applications .
- Method: The compounds are synthesized and their properties are evaluated through various material science techniques .
- Results: The compounds have shown promising properties in material science applications .
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Antimicrobial Activity
- Field: Pharmacology
- Application: (1H-1,2,3-Triazol-1-yl)acetic acids, including “6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine”, have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .
- Method: The compounds are synthesized and their antimicrobial activities are evaluated through various biological assays .
- Results: The compounds have shown significant antimicrobial activity .
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Antiviral Activity
- Field: Medicinal Chemistry
- Application: 1,2,3-triazole-4-carboxylic acid derivatives, including “6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine”, have been used for the synthesis of compounds that exhibited antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) .
- Method: The compounds are synthesized and their antiviral activities are evaluated through various biological assays .
- Results: The compounds have shown significant antiviral activity .
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Organic Catalysts
- Field: Organic Chemistry
- Application: 1,2,3-triazoles, including “6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine”, have found broad applications in organic synthesis, including as organic catalysts .
- Method: The compounds are synthesized and their catalytic properties are evaluated through various organic chemistry techniques .
- Results: The compounds have shown promising properties as organic catalysts .
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Fluorescent Imaging
- Field: Chemical Biology
- Application: 1,2,3-triazoles, including “6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine”, have found applications in fluorescent imaging .
- Method: The compounds are synthesized and their fluorescent properties are evaluated through various chemical biology techniques .
- Results: The compounds have shown promising properties in fluorescent imaging .
- Field: Pharmacology
- Application: (1H-1,2,3-Triazol-1-yl)acetic acids, including “6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine”, have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .
- Method: The compounds are synthesized and their antimicrobial activities are evaluated through various biological assays .
- Results: The compounds have shown significant antimicrobial activity .
- Field: Agrochemistry
- Application: 1,2,3-triazoles, including “6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine”, have found applications in agrochemistry .
- Method: The compounds are synthesized and their agrochemical properties are evaluated through various agrochemical techniques .
- Results: The compounds have shown promising properties in agrochemistry .
- Field: Materials Science
- Application: Due to their electron-deficient nature, 1,2,4-triazoles, including “6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine”, exhibit excellent electron-transport and hole-blocking properties, making them promising organic materials in material science applications .
- Method: The compounds are synthesized and their material properties are evaluated through various material science techniques .
- Results: The compounds have shown promising properties in material science applications .
Safety And Hazards
Future Directions
The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine and its derivatives, due to their promising cytotoxic activity, can be considered for further investigation aiming to generate potential anticancer agents .
properties
IUPAC Name |
6-(1,2,4-triazol-1-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6/c7-5-1-6(10-3-9-5)12-4-8-2-11-12/h1-4H,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRRNNMZKXYZQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N2C=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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